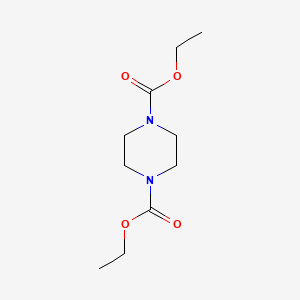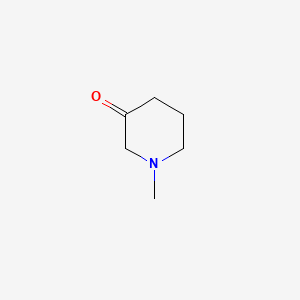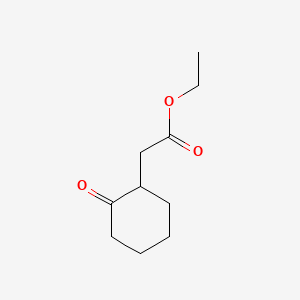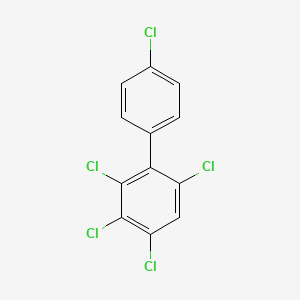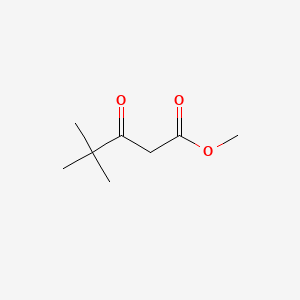
Methyl pivaloylacetate
Übersicht
Beschreibung
Methyl pivaloylacetate, also known as Methyl 4,4-dimethyl-3-oxopentanoate, is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .
Synthesis Analysis
Methyl pivaloylacetate can be synthesized through various methods. One such method involves the decarbonylation of a pivaloylpyruvic acid ester in the presence of an inorganic oxide catalyst . Another method involves the treatment of β-dicarbonyls with the Furakawa-variant of the Simmons-Smith reagent, which results in homologation and production of an intermediate zinc enolate .Molecular Structure Analysis
The molecular structure of Methyl pivaloylacetate is represented by the linear formula (CH3)3CCOCH2CO2CH3 . It has a molecular weight of 158.19 .Chemical Reactions Analysis
Methyl pivaloylacetate can undergo various chemical reactions. For instance, it can be used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .Physical And Chemical Properties Analysis
Methyl pivaloylacetate is a clear colorless to orange liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Dielectric Properties in Substituted Carboxylic Acids Methyl pivaloylacetate, a derivative of pivalic acid, contributes to the study of dielectric properties in chloromethylacetic acids. This research explores the effects of substituting chloro- for methyl- groups on the carboxyl part of molecules, which is crucial for understanding material behavior in electrical insulations and dielectric phenomena (Chan, 1980).
Catalysis in Organic Synthesis The compound plays a role in iron-catalyzed ortho C-H arylation and methylation reactions of pivalophenone N-H imines. Its application demonstrates the utility of pivaloyl N-H imines as directing groups in catalytic systems, significantly impacting the field of organic synthesis (Xu & Yoshikai, 2019).
Polymerization Processes In the context of polymer science, methyl pivaloylacetate-related pivalate metal complexes are used to increase the rate of radical polymerization of methyl methacrylate. This leads to a decrease in the molecular weight of the resulting polymethyl methacrylate, highlighting its significance in polymer production and materials engineering (Islamova et al., 2012).
Efficient Hydrolysis in Organic Chemistry The compound is also effective in the hydrolysis of certain esters, demonstrating its utility in the deprotection of Pom penicillanate esters. This application is particularly relevant in synthetic organic chemistry, where selective and efficient hydrolysis methods are essential (Mata & Mascaretti, 1988).
Regioselective Deacylation in Carbohydrate Chemistry Methyl pivaloylacetate derivatives are used in enzymatic regioselective deacylations of sugars. This application is vital for carbohydrate research, particularly in the selective removal of acyl groups, which is a crucial step in the synthesis and modification of various saccharides (Tomić et al., 1991).
Protective Reagent in Sugar Chemistry The compound serves as a protective reagent for sugars, showcasing its utility in creating a variety of pivalates with moderate to good regioselectivity. This has implications for the selective acylation in carbohydrates, which is an important aspect in the field of glycochemistry (Santoyo-González et al., 1998).
- in the synthesis of various pharmacologically active compounds. For instance, it plays a role in the preparation of bis[(pivaloyloxy)methyl] 2'-deoxy-5-fluorouridine 5'-monophosphate, a potential prodrug designed for improved membrane permeability and cellular uptake in cancer treatment. This highlights its significance in developing new therapeutic agents (Farquhar et al., 1994).
Material Science and Polymer Blends Methyl pivaloylacetate-related studies also contribute to the field of material science, specifically in understanding the hydrogen bonding in polymer blends. Its interaction with fluorinated polymers provides insights into the properties of poly(methylmethacrylate) blends, which are important for various industrial applications (Leonard et al., 1985).
Complexation in Coordination Chemistry In coordination chemistry, pivaloylacetates are used to form complexes with alkaline-earth elements. These complexes have been studied for their solubilities, volatility, and thermal properties, providing valuable information for the synthesis and application of metal complexes in various chemical processes (Kuz’mina et al., 2002).
Cytotoxicity Studies in Cancer Research Methyl pivaloylacetate derivatives have been evaluated for their cytotoxicity against cancer cell lines. This research is crucial in the quest to find new compounds with potential anticancer properties, guiding the development of more effective cancer therapies (Urban et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCFTMJPRXBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042149 | |
| Record name | Methyl pivaloylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pivaloylacetate | |
CAS RN |
55107-14-7 | |
| Record name | Methyl 4,4-dimethyl-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55107-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pivaloylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055107147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pivaloylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl pivaloylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pivaloylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PIVALOYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CQ34TA4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

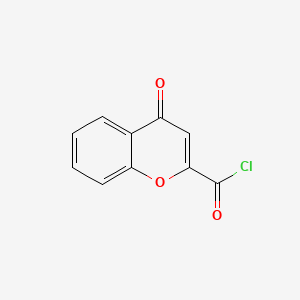
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)
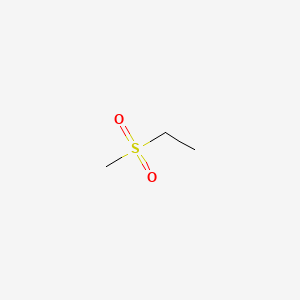
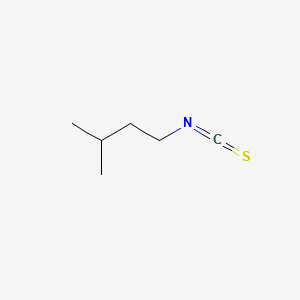
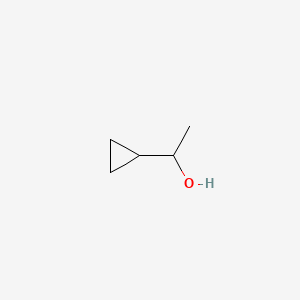
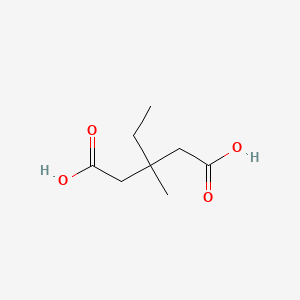
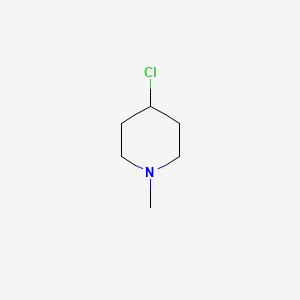
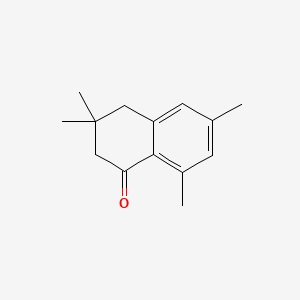
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)
